molecular formula C18H15ClO3S B2809607 (2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate CAS No. 2305565-91-5

(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate

Cat. No.: B2809607
CAS No.: 2305565-91-5
M. Wt: 346.83
InChI Key: IUQYBMYMNIBMKP-UHFFFAOYSA-N
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Description

“(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate” is a complex organic compound. It contains a sulfonate group attached to a naphthalene ring, which is a polycyclic aromatic hydrocarbon with two fused benzene rings . The molecule also has a chloro group attached to the naphthalene ring and a dimethylphenyl group attached to the sulfonate.


Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 2,4-dimethylphenylamine. This is a common method for introducing sulfonate groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and phenyl), a sulfonate group, a chlorine atom, and methyl groups. The exact structure can be determined using techniques like NMR spectroscopy .


Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, the sulfonate group could be replaced by other nucleophiles in a substitution reaction. The aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, it’s likely to be insoluble in water due to the presence of aromatic rings . Its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Photoremovable Protecting Groups

2,5-Dimethylphenacyl esters, related to the query compound, have been proposed as excellent photoremovable protecting groups for phosphates and sulfonic acids. These compounds release the corresponding acids upon irradiation, showcasing their potential in organic synthesis and biochemistry applications. The use of light to trigger chemical reactions offers a controlled and non-invasive method for the release of active molecules in a spatial and temporal manner (Klán et al., 2002).

Sulfonation Chemistry

Research on the sulfonation of methyl phenyl sulfate and other derivatives reveals insights into the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols. Such studies contribute to our understanding of organic synthesis processes, particularly in the modification of aromatic compounds to introduce sulfonic acid groups, which are crucial for various industrial applications (Wit et al., 2010).

Fuel Cell Applications

Sulfonated block copolymers containing fluorenyl groups have been synthesized for fuel cell applications. These materials demonstrate promising proton conductivity and mechanical properties, making them suitable candidates for fuel cell membranes. The incorporation of sulfonic acid groups into polymers enhances their water uptake and proton conductivity, which are critical parameters for efficient fuel cell operation (Bae et al., 2009).

Anion Exchange Membranes

Poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups have been developed, showing high hydroxide conductivity and stability. These membranes are essential for various applications, including electrochemical devices and water treatment technologies. The introduction of quaternary ammonium groups into polymers enhances their ionic exchange capabilities, critical for anion exchange membranes (Shi et al., 2017).

Crystal Structure Analysis

Studies on the crystal structure of chloro-N-(3,4-dimethylphenyl)benzenesulfonamide provide insights into the molecular configurations and interactions of sulfonamide compounds. Such analyses are crucial for understanding the properties and reactivity of sulfonamides in various chemical contexts (Gowda et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reactant in a chemical reaction, its reactivity would be determined by the functional groups present .

Safety and Hazards

As with any chemical compound, handling “(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use in organic synthesis or as a pharmaceutical compound. It could also involve studying its environmental impact .

Properties

IUPAC Name

(2,4-dimethylphenyl) 4-chloronaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3S/c1-12-7-9-17(13(2)11-12)22-23(20,21)18-10-8-16(19)14-5-3-4-6-15(14)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQYBMYMNIBMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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